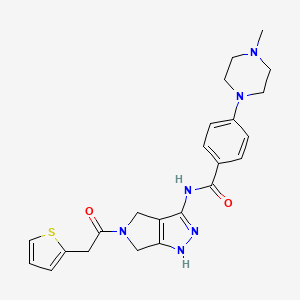

PHA-680626

Descripción

Propiedades

IUPAC Name |

4-(4-methylpiperazin-1-yl)-N-[5-(2-thiophen-2-ylacetyl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O2S/c1-27-8-10-28(11-9-27)17-6-4-16(5-7-17)23(31)24-22-19-14-29(15-20(19)25-26-22)21(30)13-18-3-2-12-32-18/h2-7,12H,8-11,13-15H2,1H3,(H2,24,25,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCKWRUTJXVUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)CC5=CC=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to PHA-680626: A Potent Aurora Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHA-680626 is a potent small molecule inhibitor targeting the Aurora kinase family, a group of serine/threonine kinases that play a critical role in the regulation of mitosis and cell division. Dysregulation of Aurora kinases is a hallmark of many human cancers, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and preclinical data. The information is presented to support further research and development of this and similar compounds.

Mechanism of Action

This compound exhibits a dual mechanism of action. It acts as an ATP-competitive inhibitor of Aurora kinases, and it is also described as an amphosteric and conformational disrupting inhibitor of Aurora-A.[1][2][3] This latter mechanism involves binding to the kinase in a way that induces a conformational change in the activation loop, preventing the binding of its substrate, N-Myc.[1][2][3] This disruption of the Aurora-A/N-Myc protein-protein interaction leads to the destabilization and subsequent degradation of the N-Myc oncoprotein, which is a key driver in several cancers, notably neuroblastoma.[1][2][3]

In addition to its effects on Aurora kinases, this compound has been shown to inhibit the kinase activity of Bcr-Abl, the fusion protein responsible for chronic myeloid leukemia (CML).[3] This multi-targeted profile suggests its potential utility in a broader range of malignancies.

Signaling Pathway

The following diagram illustrates the central role of Aurora-A in the N-Myc signaling pathway and the inhibitory effect of this compound.

Quantitative Data

The following tables summarize the in vitro inhibitory activity and binding kinetics of this compound against its key targets.

Table 1: In Vitro Inhibitory Activity (IC50)

| Target | IC50 (µM) | Reference |

| Aurora-A | 0.027 | [4] |

| Plk1 | 0.53 | [1] |

| Plk2 | 0.07 | [1] |

| Plk3 | 1.61 | [1] |

Note: IC50 values for Aurora B and Bcr-Abl are not consistently reported in the literature.

Table 2: Surface Plasmon Resonance (SPR) Binding Kinetics for Aurora-A

| Parameter | Value | Unit | Reference |

| Kon | 1.2 ± 0.1 x 10⁵ | M⁻¹s⁻¹ | [4] |

| Koff | 2.1 ± 0.1 x 10⁻³ | s⁻¹ | [4] |

| Kd | 17 ± 2 | nM | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Surface Plasmon Resonance (SPR) Competition Assay

This protocol is adapted from the methodology described by Boi D, et al. (2021).[4]

Objective: To determine the binding kinetics of this compound to Aurora-A and its ability to disrupt the Aurora-A/N-Myc interaction.

Materials:

-

Biacore T200 instrument (GE Healthcare)

-

CM5 sensor chip

-

Amine Coupling Kit (EDC, NHS, ethanolamine-HCl)

-

Recombinant human Aurora-A protein

-

This compound

-

N-Myc protein fragment (e.g., residues 1-89)

-

Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Regeneration solution: 10 mM Glycine-HCl, pH 2.0

Procedure:

-

Immobilization of Aurora-A:

-

Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject recombinant Aurora-A (typically 10-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (e.g., ~5000 RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

-

-

Binding Kinetics of this compound:

-

Prepare a dilution series of this compound in running buffer (e.g., 0.1 to 1000 nM).

-

Inject each concentration over the Aurora-A immobilized surface for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).

-

Regenerate the surface between each cycle with the regeneration solution.

-

Analyze the sensorgrams using a 1:1 Langmuir binding model to determine Kon, Koff, and Kd.

-

-

Competition Assay:

-

Inject a constant concentration of the N-Myc fragment over the Aurora-A surface in the presence of increasing concentrations of this compound.

-

Monitor the reduction in the N-Myc binding signal as a function of this compound concentration.

-

In Situ Proximity Ligation Assay (PLA)

This protocol is based on the methods used by Boi D, et al. (2021).[4]

Objective: To visualize and quantify the disruption of the Aurora-A/N-Myc interaction by this compound in cells.

Materials:

-

Neuroblastoma cell line (e.g., IMR-32)

-

This compound

-

Primary antibodies: rabbit anti-Aurora-A and mouse anti-N-Myc

-

Duolink® In Situ PLA® Probes (anti-rabbit MINUS and anti-mouse PLUS)

-

Duolink® In Situ Detection Reagents

-

Formaldehyde for cell fixation

-

Triton X-100 for permeabilization

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed neuroblastoma cells on coverslips and allow them to adhere.

-

Treat the cells with this compound (e.g., 1 µM) or vehicle (DMSO) for the desired time (e.g., 24 hours).

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% formaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

PLA Protocol:

-

Block the cells with the blocking solution provided in the Duolink® kit for 1 hour at 37°C.

-

Incubate with the primary antibodies (anti-Aurora-A and anti-N-Myc) diluted in the antibody diluent overnight at 4°C.

-

Wash the cells and incubate with the PLA probes for 1 hour at 37°C.

-

Perform the ligation and amplification steps according to the Duolink® manufacturer's instructions.

-

-

Imaging and Analysis:

-

Mount the coverslips with a mounting medium containing DAPI.

-

Visualize the PLA signals (fluorescent spots) using a fluorescence microscope.

-

Quantify the number of PLA spots per cell to determine the extent of Aurora-A/N-Myc interaction.

-

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a potent Aurora kinase inhibitor with a unique amphosteric mechanism of action that leads to the disruption of the Aurora-A/N-Myc interaction and subsequent N-Myc degradation. Its multi-targeted activity against both Aurora kinases and Bcr-Abl suggests its potential as a therapeutic agent in various cancers. The data and protocols presented in this guide provide a solid foundation for further research into the clinical potential of this compound and the development of next-generation Aurora kinase inhibitors. Further studies are warranted to fully elucidate its in vivo pharmacokinetic and pharmacodynamic properties and to explore its efficacy in a broader range of preclinical cancer models.

References

PHA-680626: A Dual Bcr-Abl and Aurora Kinase Inhibitor for Imatinib-Resistant Chronic Myeloid Leukemia

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PHA-680626 is a novel small molecule inhibitor demonstrating potent activity against both the Bcr-Abl tyrosine kinase and Aurora kinases. This dual-inhibitory mechanism provides a promising therapeutic strategy for Chronic Myeloid Leukemia (CML), particularly in cases of resistance to first-line treatments like imatinib. Notably, this compound has shown efficacy against the recalcitrant T315I Bcr-Abl mutation. This document provides a comprehensive overview of the preclinical data on this compound, including its kinase inhibition profile, effects on cell lines and primary patient cells, and the underlying signaling pathways. Detailed experimental methodologies are provided to facilitate further research and development.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase. Bcr-Abl drives the malignant transformation of hematopoietic stem cells through the activation of multiple downstream signaling pathways, leading to increased cell proliferation and survival.

While the introduction of tyrosine kinase inhibitors (TKIs) like imatinib has revolutionized CML treatment, the emergence of drug resistance remains a significant clinical challenge. Resistance can arise from point mutations in the Abl kinase domain, with the T315I "gatekeeper" mutation conferring resistance to most clinically available TKIs. This necessitates the development of novel therapeutic agents with alternative mechanisms of action.

This compound has emerged as a promising candidate by targeting not only Bcr-Abl but also the Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis. Overexpression of Aurora kinases has been implicated in various cancers and is associated with genomic instability. By simultaneously inhibiting both Bcr-Abl and Aurora kinases, this compound offers a multi-pronged attack on CML cells, including those harboring the T315I mutation.[1][2]

Mechanism of Action

This compound exerts its anti-leukemic effects through the dual inhibition of the Bcr-Abl and Aurora kinase signaling pathways.

Bcr-Abl Inhibition

This compound directly inhibits the tyrosine kinase activity of Bcr-Abl. This leads to the reduced phosphorylation of downstream substrates, such as CrkL, a key adaptor protein involved in Bcr-Abl-mediated signaling.[1][2] The inhibition of this pathway disrupts the pro-proliferative and anti-apoptotic signals that are essential for the survival of CML cells.

Aurora Kinase Inhibition

In addition to its effects on Bcr-Abl, this compound is a potent inhibitor of Aurora kinases.[1] This inhibition is evidenced by the decreased phosphorylation of histone H3, a well-established substrate of Aurora B kinase.[1] The disruption of Aurora kinase function leads to defects in mitosis, ultimately triggering apoptosis. Furthermore, this compound has been identified as an amphosteric inhibitor that can disrupt the interaction between Aurora-A and N-Myc, leading to N-Myc degradation.[3][4][5][6]

The combined inhibition of these two critical pathways results in significant anti-proliferative and pro-apoptotic effects in CML cells.[1][2]

Figure 1: Dual inhibitory mechanism of this compound on Bcr-Abl and Aurora kinase pathways.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound against various kinases and its anti-proliferative effects on CML cell lines.

Kinase Inhibition Profile

| Kinase Target | IC50 (µM) |

| Plk1 | 0.53[7] |

| Plk2 | 0.07[7] |

| Plk3 | 1.61[7] |

Note: Specific IC50 values for Bcr-Abl and Aurora kinases were not explicitly found in the initial search results, though the literature consistently refers to "strong inhibitory activity."[1][2]

Anti-Proliferative Activity in CML Cell Lines

| Cell Line | Bcr-Abl Status | Effect of this compound |

| Imatinib-resistant CML cell lines | - | Anti-proliferative and pro-apoptotic[1][7] |

| BaF3 expressing wt BCR-ABL | Wild-type | Anti-proliferative and pro-apoptotic[1][2] |

| BaF3 expressing M351T BCR-ABL | Imatinib-resistant mutant | Anti-proliferative and pro-apoptotic[1][2] |

| BaF3 expressing E255K BCR-ABL | Imatinib-resistant mutant | Anti-proliferative and pro-apoptotic[1][2] |

| BaF3 expressing T315I BCR-ABL | Imatinib-resistant mutant | Anti-proliferative and pro-apoptotic[1][2] |

Activity in Primary CML Cells

| Cell Source | Disease Stage | Bcr-Abl Status | Effect of this compound |

| Primary CD34+ cells from CML patients | At diagnosis | - | High anti-proliferative activity[1][2] |

| Primary CD34+ cells from CML patients | Blast crisis | - | High anti-proliferative activity[1][2] |

| Primary CD34+ cells from CML patient | - | T315I mutation | High anti-proliferative activity[1][2] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Kinase Assays

Objective: To determine the in vitro inhibitory activity of this compound against target kinases.

Methodology:

-

Purified recombinant kinase domains (e.g., Aurora-A, Bcr-Abl) are used.

-

Assays are typically performed in a 96- or 384-well plate format.

-

The kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP are incubated in a reaction buffer.

-

This compound is added at various concentrations to determine the dose-dependent inhibition.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

-

Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

-

Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

-

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability and Apoptosis Assays

Objective: To assess the anti-proliferative and pro-apoptotic effects of this compound on CML cells.

Methodology:

-

CML cell lines or primary patient cells are seeded in multi-well plates.

-

Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

After a specified incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using methods such as:

-

MTT or WST-1 assays: These colorimetric assays measure the metabolic activity of viable cells.

-

Trypan blue exclusion: Viable cells with intact membranes exclude the dye, while non-viable cells do not.

-

Cell counting: Using a hemocytometer or an automated cell counter.

-

-

Apoptosis can be measured by:

-

Annexin V/Propidium Iodide (PI) staining: Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells. Stained cells are analyzed by flow cytometry.

-

Caspase activity assays: Measuring the activity of executioner caspases (e.g., caspase-3, -7) using fluorogenic or colorimetric substrates.

-

PARP cleavage analysis: Detecting the cleavage of PARP-1 by western blotting, which is a hallmark of apoptosis.

-

Western Blotting for Phospho-protein Analysis

Objective: To determine the effect of this compound on the phosphorylation of downstream targets of Bcr-Abl and Aurora kinases.

Methodology:

-

Cells are treated with this compound for a defined period.

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-phospho-CrkL, anti-phospho-histone H3) and total protein as a loading control.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

The protein bands are visualized using a suitable detection method (e.g., chemiluminescence or fluorescence imaging).

Figure 2: General workflow for Western blot analysis of protein phosphorylation.

Proximity Ligation Assay (PLA)

Objective: To investigate the disruption of the Aurora-A/N-Myc interaction in cells treated with this compound.

Methodology:

-

Cells are seeded on coverslips and treated with this compound.

-

Cells are fixed and permeabilized.

-

Primary antibodies raised in different species against Aurora-A and N-Myc are added.

-

Secondary antibodies with attached DNA oligonucleotides (PLA probes) that are specific for the primary antibodies are added.

-

If the two proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template.

-

The circular DNA is amplified via rolling circle amplification.

-

The amplified DNA is detected using fluorescently labeled probes.

-

The resulting fluorescent spots are visualized and quantified using fluorescence microscopy. A decrease in the number of spots per cell in treated samples compared to controls indicates disruption of the protein-protein interaction.

In Vivo Studies

While the provided search results allude to in vivo efficacy, specific details on animal models, dosing regimens, and outcomes for this compound in the context of Bcr-Abl inhibition were not extensively detailed. Further investigation into published xenograft or transgenic mouse models of CML would be necessary to fully elaborate on the in vivo anti-tumor activity of this compound.

Clinical Development

As of the latest information available from the search results, there is no specific mention of this compound having entered clinical trials for CML or other indications. The provided information focuses on its preclinical characterization.

Conclusion

This compound is a compelling preclinical candidate for the treatment of CML, particularly in the context of imatinib resistance. Its novel dual-inhibitory mechanism, targeting both the primary oncogenic driver Bcr-Abl and the critical mitotic regulators, the Aurora kinases, provides a strong rationale for its further development. The ability of this compound to overcome resistance mediated by the T315I mutation is a key advantage. The experimental protocols detailed in this guide provide a framework for continued investigation into the therapeutic potential of this and similar dual-acting kinase inhibitors. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile to pave the way for potential clinical evaluation.

References

- 1. This compound exhibits anti-proliferative and pro-apoptotic activity on Imatinib-resistant chronic myeloid leukemia cell lines and primary CD34+ cells by inhibition of both Bcr-Abl tyrosine kinase and Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc. [repository.cam.ac.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | TargetMol [targetmol.com]

The Amphosteric Inhibition of the N-Myc/Aurora-A Interaction by PHA-680626: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between the small molecule inhibitor PHA-680626 and the N-Myc oncoprotein, a critical driver in neuroblastoma. The aberrant stabilization of N-Myc by Aurora-A (AURKA) kinase is a hallmark of this aggressive pediatric cancer.[1][2][3][4] this compound has emerged as an effective disruptor of this protein-protein interaction, leading to N-Myc degradation and subsequent anti-proliferative effects.[1][3][5] This document details the underlying mechanism of action, compiles key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Amphosteric Inhibition

N-Myc amplification is a significant indicator of poor prognosis in neuroblastoma.[1][2][3][4] The stability of the N-Myc protein is, in part, regulated by the mitotic kinase Aurora-A.[1][3][4] AURKA directly binds to a conserved region of N-Myc, shielding it from proteasomal degradation and leading to its accumulation in cancer cells.[1][3][4]

This compound functions as an amphosteric inhibitor.[1][2] Unlike traditional orthosteric inhibitors that compete with ATP at the kinase active site, this compound binds to AURKA and induces a conformational change in the activation loop of the kinase.[1][2] This altered conformation is incompatible with N-Myc binding, thus disrupting the AURKA/N-Myc complex.[1][2][6] The dissociation of AURKA leaves N-Myc vulnerable to degradation, leading to a reduction in its cellular levels and a subsequent decrease in cell viability in N-Myc-addicted neuroblastoma cells.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound and its effect on the N-Myc/Aurora-A interaction.

| Parameter | Value | Assay | Reference |

| N-Myc Binding Kinetics to AURKA | Surface Plasmon Resonance | [3] | |

| Kon (Association Rate) | 6.3 ± 1 × 10⁴ M⁻¹s⁻¹ | [3] | |

| Koff (Dissociation Rate) | 0.0659 ± 0.0008 s⁻¹ | [3] | |

| Kd (Dissociation Constant) | 990 nM | [3] | |

| Inhibition of AURKA/N-Myc Interaction | |||

| This compound Concentration | 1 µM | In situ Proximity Ligation Assay (isPLA) in U2OS cells | [3][7][8] |

| Effect | Significant decrease in AURKA/N-Myc interaction spots, comparable to MLN8054 (positive control) | [3][8] | |

| This compound Concentration | 1 µM for 4 hours | In situ Proximity Ligation Assay (isPLA) in IMR-32 cells | [3][4][9] |

| Effect | Decrease in the number of interaction spots per nucleus | [3][4][9] | |

| Effect on N-Myc Protein Levels | |||

| Cell Line | IMR-32 (Neuroblastoma) | Western Blot | [3][4][9] |

| Treatment | 1 µM this compound for 48 hours | [3][4][9] | |

| Effect | Decrease in N-Myc protein levels, comparable to MLN8054 | [3] | |

| Cell Line | U2OS (N-Myc expressing) | Western Blot | [3][7][8] |

| Treatment | 1 µM this compound | [3][7][8] | |

| Effect | Prevents accumulation of N-Myc | [3][8] | |

| Cell Viability | |||

| Cell Lines | Imatinib-resistant chronic myeloid leukemia cell lines and primary CD34+ cells | Not specified | [5] |

| Effect | Anti-proliferative and pro-apoptotic activity | [5] |

Signaling Pathway and Inhibitory Mechanism

The following diagram illustrates the stabilization of N-Myc by Aurora-A and the mechanism of disruption by this compound.

Caption: The Aurora-A/N-Myc signaling pathway and its inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize the interaction between this compound and N-Myc.

Surface Plasmon Resonance (SPR) Competition Assays

SPR is utilized to measure the in vitro binding kinetics and to assess the ability of compounds to disrupt the AURKA/N-Myc complex.

-

Objective: To determine the binding affinity of N-Myc to AURKA and to quantify the inhibitory effect of this compound on this interaction.

-

Methodology:

-

Recombinant AURKA protein is immobilized on an SPR sensor chip.

-

The N-Myc region responsible for AURKA interaction (Myc-AIR) is flowed over the chip surface, and the association and dissociation rates are measured to determine the binding kinetics.

-

For competition assays, a pre-incubated mixture of AURKA and the inhibitor (this compound) is injected, followed by the injection of Myc-AIR. A reduction in the binding signal of Myc-AIR indicates that the inhibitor disrupts the interaction.

-

In situ Proximity Ligation Assay (isPLA)

isPLA is a powerful technique to visualize and quantify protein-protein interactions within fixed cells.

-

Objective: To directly measure the effect of this compound on the AURKA/N-Myc interaction in a cellular context.

-

Methodology:

-

Cells (e.g., U2OS engineered to express N-Myc or IMR-32 neuroblastoma cells) are seeded and treated with this compound or a vehicle control.

-

To prevent N-Myc degradation and focus on the disruption of the interaction, cells can be co-treated with a proteasome inhibitor like MG-132.

-

Cells are fixed, permeabilized, and incubated with primary antibodies specific for AURKA and N-Myc raised in different species.

-

Secondary antibodies conjugated with oligonucleotide probes (PLA probes) are added. When the probes are in close proximity (<40 nm), they can be ligated to form a circular DNA template.

-

The DNA is amplified via rolling-circle amplification, and the product is detected using fluorescently labeled oligonucleotides.

-

Each fluorescent spot represents a single AURKA/N-Myc interaction. The number of spots per nucleus is quantified using fluorescence microscopy and image analysis software. A decrease in the number of spots in this compound-treated cells compared to controls indicates disruption of the complex.[3][7][8]

-

Western Blotting

Western blotting is employed to determine the cellular levels of N-Myc and other proteins of interest following treatment with this compound.

-

Objective: To assess the downstream effect of AURKA/N-Myc disruption on N-Myc protein stability.

-

Methodology:

-

Neuroblastoma cell lines are treated with this compound or a control for a specified period (e.g., 48 hours).

-

Cells are lysed to extract total protein.

-

Protein concentration is determined, and equal amounts of protein are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody against N-Myc. A loading control antibody (e.g., Lamin B1 or GAPDH) is also used to ensure equal protein loading.

-

The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is captured. The intensity of the N-Myc band is quantified and normalized to the loading control to determine the relative protein level.

-

Experimental Workflow for Assessing AURKA/N-Myc Interaction Disruption

The following diagram outlines a typical experimental workflow to validate this compound as a disruptor of the AURKA/N-Myc interaction.

Caption: Workflow for validating this compound as an AURKA/N-Myc interaction inhibitor.

References

- 1. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc. [repository.cam.ac.uk]

- 2. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Discovery and Synthesis of PHA-680626: A Potent Aurora Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-680626 is a potent small molecule inhibitor targeting the Aurora kinases, a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Dysregulation of Aurora kinase activity is frequently observed in various human cancers, making them attractive targets for cancer therapy. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It details the mechanism of action, including its ability to disrupt the Aurora A-N-Myc interaction, and provides a summary of its inhibitory activity. Furthermore, this guide outlines key experimental protocols for evaluating its efficacy and binding kinetics, and presents this information in a structured format for researchers in the field of drug discovery and development.

Discovery and Rationale

This compound was identified through optimization of a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold, which is a known ATP-competitive kinase inhibitor template. The design strategy focused on developing a potent inhibitor of Aurora kinases with a favorable pharmacological profile. A key discovery was that this compound not only inhibits the kinase activity of Aurora A but also acts as an amphosteric inhibitor. This dual mechanism involves both competition with ATP at the active site and the induction of a conformational change in the activation loop of Aurora A. This conformational change prevents the binding of N-Myc, a crucial oncogenic partner of Aurora A in neuroblastoma, leading to N-Myc degradation.[1][2] This unique mode of action makes this compound a valuable tool for studying Aurora A signaling and a promising candidate for therapeutic development, particularly for N-Myc amplified cancers.

Mechanism of Action and Signaling Pathway

This compound exerts its primary anti-proliferative effects through the inhibition of Aurora kinases, particularly Aurora A and Aurora B. These kinases are essential for proper cell division, and their inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.

A critical aspect of this compound's mechanism is its ability to disrupt the protein-protein interaction between Aurora A and N-Myc.[1][2] In many cancers, particularly neuroblastoma, Aurora A binds to and stabilizes the N-Myc oncoprotein, preventing its degradation and promoting tumor growth. This compound induces a conformational change in the activation loop of Aurora A, which is incompatible with N-Myc binding. This leads to the dissociation of the Aurora A/N-Myc complex and subsequent proteasomal degradation of N-Myc.

Beyond Aurora kinases, this compound has also been shown to inhibit the kinase activity of Bcr-Abl, suggesting its potential utility in chronic myeloid leukemia.[3] The inhibition of these key oncogenic drivers underscores the therapeutic potential of this compound.

References

In Vitro Activity of PHA-680626: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-680626 is a potent, ATP-competitive inhibitor of Aurora kinases with additional activity against other oncogenic kinases, such as Bcr-Abl. This small molecule functions as an amphosteric inhibitor of Aurora A, not only blocking its catalytic activity but also inducing a conformational change that disrupts its interaction with the N-Myc oncoprotein. This dual mechanism of action makes this compound a valuable tool for cancer research, particularly in the context of neuroblastoma and chronic myeloid leukemia. This technical guide provides a comprehensive overview of the in vitro activity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Quantitative In Vitro Activity

The in vitro inhibitory activity of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data, including its potency against different kinases and its anti-proliferative effects on a range of cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Reference |

| Aurora A | 27 | [1][2] |

| Aurora B | 128 | [2] |

| Abl | 30 | [2] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Acute Promyelocytic Leukemia | 0.28 | [2] |

| U-937 | Histiocytic Lymphoma | 0.38 | [2] |

| MOLM-13 | Acute Myeloid Leukemia | 0.54 | [2] |

| K562 | Chronic Myeloid Leukemia | 0.72 | [2] |

| HCT-116 | Colorectal Carcinoma | 0.81 | [2] |

| A2780 | Ovarian Carcinoma | 1.1 | [2] |

Mechanism of Action: Dual Inhibition of Aurora A

This compound exhibits a dual mechanism of action against Aurora A. It acts as a classical ATP-competitive inhibitor, blocking the kinase's catalytic activity. Additionally, it functions as an amphosteric inhibitor, inducing a conformational change in the activation loop of Aurora A. This altered conformation prevents the binding of N-Myc, a key oncogenic partner of Aurora A, particularly in neuroblastoma. This disruption leads to the destabilization and subsequent degradation of N-Myc.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the in vitro activity of this compound.

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is adapted for measuring the inhibitory effect of this compound on Aurora kinase activity.

Materials:

-

Recombinant human Aurora A kinase

-

Kemptide (LRRASLG) as a substrate

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 5 µL of the this compound dilutions.

-

Add 5 µL of a solution containing the Aurora A kinase and Kemptide substrate in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution (concentration around the Km for the kinase).

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Convert ADP to ATP by adding 10 µL of Kinase Detection Reagent.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method to assess the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound and incubate for the desired period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the binding kinetics and affinity of this compound to its target kinase.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Recombinant human Aurora A kinase

-

This compound

-

Amine coupling kit (EDC, NHS)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (if necessary)

Procedure:

-

Immobilize the Aurora A kinase onto the CM5 sensor chip surface via amine coupling.

-

Prepare a series of concentrations of this compound in running buffer.

-

Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.

-

Monitor the binding events in real-time by measuring the change in resonance units (RU).

-

After each injection, allow for dissociation in running buffer.

-

Regenerate the sensor surface if required.

-

For competition assays to study the disruption of the Aurora A/N-Myc interaction, pre-incubate the kinase with a saturating concentration of this compound before injecting the N-Myc protein.

-

Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

In Situ Proximity Ligation Assay (PLA)

PLA is employed to visualize and quantify the disruption of the Aurora A/N-Myc interaction within cells.

Materials:

-

Cells expressing Aurora A and N-Myc (e.g., IMR-32 neuroblastoma cells)

-

This compound

-

Primary antibodies against Aurora A and N-Myc raised in different species (e.g., rabbit anti-Aurora A, mouse anti-N-Myc)

-

Duolink® In Situ PLA Kit (Sigma-Aldrich)

-

Fluorescence microscope

Procedure:

-

Culture cells on coverslips and treat with this compound or vehicle control for the desired time.

-

Fix, permeabilize, and block the cells according to the Duolink® protocol.

-

Incubate with the primary antibodies against Aurora A and N-Myc.

-

Incubate with the PLA probes (secondary antibodies conjugated to oligonucleotides).

-

Perform the ligation reaction to form a circular DNA template if the proteins are in close proximity (<40 nm).

-

Amplify the circular DNA via rolling-circle amplification.

-

Detect the amplified DNA with fluorescently labeled oligonucleotides.

-

Visualize the PLA signals (fluorescent spots) using a fluorescence microscope.

-

Quantify the number of PLA spots per cell to determine the extent of the Aurora A/N-Myc interaction.

References

In-Depth Technical Guide: PHA-680626 for Neuroblastoma Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Aurora kinase inhibitor, PHA-680626, as a potential therapeutic agent for neuroblastoma. It details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Core Concepts: Mechanism of Action of this compound in Neuroblastoma

Neuroblastoma is a pediatric cancer often characterized by the amplification of the MYCN gene, which encodes the N-Myc transcription factor.[1] High levels of N-Myc are critical for tumor progression and are associated with a poor prognosis.[1] The stability of the N-Myc protein is regulated by Aurora A kinase (AURKA), which is also frequently overexpressed in neuroblastoma.[1] AURKA binds to N-Myc, protecting it from proteasomal degradation.[1]

This compound is a potent small molecule inhibitor of Aurora A kinase.[1][2] Unlike purely ATP-competitive inhibitors, this compound acts as an amphosteric inhibitor.[1] It not only binds to the ATP-binding pocket but also induces a conformational change in the activation loop of AURKA.[1] This conformational change is critical as it prevents the binding of N-Myc to AURKA.[1] By disrupting the AURKA/N-Myc complex, this compound effectively destabilizes N-Myc, leading to its degradation and subsequently impairing the viability of neuroblastoma cells that are dependent on high N-Myc levels.[2]

dot

References

An In-Depth Technical Guide on the Anti-proliferative Effects of PHA-680626

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-680626 is a potent small molecule inhibitor with significant anti-proliferative and pro-apoptotic activities across a range of cancer types, notably in chronic myeloid leukemia (CML) and neuroblastoma. Its primary mechanism of action involves the dual inhibition of Bcr-Abl tyrosine kinase and Aurora kinases. In the context of CML, this compound effectively targets both wild-type Bcr-Abl and the imatinib-resistant T315I mutant. In neuroblastoma, it functions as an amphosteric inhibitor, disrupting the interaction between Aurora-A kinase and the N-Myc transcription factor, leading to N-Myc degradation and cell cycle arrest. This technical guide provides a comprehensive overview of the anti-proliferative effects of this compound, including quantitative data on its efficacy, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action

This compound exerts its anti-proliferative effects through a multi-targeted approach, primarily by inhibiting two key classes of kinases involved in cancer cell proliferation and survival:

-

Bcr-Abl Tyrosine Kinase: In CML, the constitutively active Bcr-Abl fusion protein drives uncontrolled cell proliferation. This compound inhibits the kinase activity of Bcr-Abl, thereby blocking downstream signaling pathways. A key indicator of this inhibition is the reduced phosphorylation of its direct substrate, CrkL.[1][2]

-

Aurora Kinases: These are a family of serine/threonine kinases that play crucial roles in mitosis. This compound inhibits Aurora kinases A and B, leading to defects in cell division and subsequent apoptosis.[1][2] Inhibition of Aurora kinase B activity is evidenced by the decreased phosphorylation of histone H3.[1][2]

-

Aurora-A/N-Myc Interaction: In neuroblastoma, the interaction between Aurora-A and N-Myc is critical for stabilizing N-Myc and promoting tumor growth. This compound acts as an amphosteric inhibitor, inducing a conformational change in the activation loop of Aurora-A, which prevents its binding to N-Myc.[3][4][5] This disruption leads to the degradation of N-Myc and a halt in proliferation.[3][4][5]

Quantitative Data Presentation

The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) for both kinase inhibition and cell viability.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [4]

| Target Kinase | IC50 (nM) |

| Aurora-A | 27 |

Note: This IC50 value was determined in a purified kinase domain assay.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Bcr-Abl Status | MYCN Status | IC50 (nM) | Reference |

| K562 | Chronic Myeloid Leukemia | Positive | Not Applicable | Data not available in cited literature | |

| Ba/F3 p210 | Murine Pro-B cells (CML model) | Wild-type | Not Applicable | Data not available in cited literature | |

| Ba/F3 p210 T315I | Murine Pro-B cells (CML model) | T315I mutant | Not Applicable | Data not available in cited literature | |

| IMR-32 | Neuroblastoma | Not Applicable | Amplified | Data not available in cited literature | [4] |

| U2OS-MYCN | Osteosarcoma (engineered) | Not Applicable | Inducible expression | Specific IC50 not provided | [4] |

While specific IC50 values for cell proliferation are not consistently reported in the reviewed literature, studies indicate potent anti-proliferative effects in the nanomolar range.[6]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Dual Inhibition in Chronic Myeloid Leukemia

Caption: Dual inhibition of Bcr-Abl and Aurora Kinase B by this compound in CML.

Disruption of Aurora-A/N-Myc Interaction in Neuroblastoma

Caption: this compound disrupts the Aurora-A/N-Myc complex, promoting N-Myc degradation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT-based)

This protocol is adapted from standard procedures and is representative of methods used to assess the anti-proliferative effects of this compound.

-

Cell Seeding: Seed cancer cells (e.g., K562, IMR-32) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells, resulting in final concentrations typically ranging from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by plotting a dose-response curve.

Western Blot Analysis

This protocol details the detection of key phosphoproteins and apoptosis markers following this compound treatment.

-

Cell Lysis: Plate cells and treat with desired concentrations of this compound (e.g., 1 µM for 48 hours for IMR-32 cells[4]). After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

-

Phospho-CrkL

-

Phospho-Histone H3

-

N-Myc

-

Cleaved PARP-1

-

A loading control (e.g., GAPDH or β-actin)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis

This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

-

Cell Treatment: Treat cells (e.g., IMR-32) with this compound (e.g., 1 µM for 48 hours[4]) or vehicle control.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect approximately 1x10^6 cells per sample.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Proximity Ligation Assay (PLA)

This protocol is for the in situ detection of the Aurora-A/N-Myc interaction, as described for IMR-32 cells treated with this compound.[4]

-

Cell Culture and Treatment: Grow IMR-32 cells on coverslips and treat with 1 µM this compound and a proteasome inhibitor (e.g., MG-132) for 4 hours.[4]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

-

Blocking: Block the samples with a blocking solution provided in a commercial PLA kit.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against Aurora-A and N-Myc overnight at 4°C.

-

PLA Probe Incubation: Wash the cells and incubate with species-specific PLA probes (secondary antibodies conjugated to oligonucleotides).

-

Ligation and Amplification: Ligate the oligonucleotides to form a circular DNA template, followed by rolling-circle amplification using a polymerase.

-

Detection: Detect the amplified product using fluorescently labeled oligonucleotides.

-

Imaging and Analysis: Mount the coverslips with a DAPI-containing mounting medium and visualize using a fluorescence microscope. Quantify the number of PLA signals (dots) per nucleus.

In Vivo Efficacy

While specific in vivo efficacy data for this compound, including dosing regimens and tumor growth inhibition percentages, are not detailed in the readily available literature, it has been reported to be highly effective in in vivo tumor models.[6] For a general approach to assessing in vivo efficacy in xenograft models, please refer to established protocols.[7][8]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anti-proliferative effects of this compound.

Caption: A general experimental workflow for characterizing this compound.

Conclusion

This compound is a promising anti-cancer agent with a well-defined dual mechanism of action against Bcr-Abl and Aurora kinases. Its ability to overcome imatinib resistance in CML and disrupt the Aurora-A/N-Myc interaction in neuroblastoma highlights its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the anti-proliferative effects of this compound and similar kinase inhibitors. Further studies are warranted to fully elucidate its efficacy in a broader range of malignancies and to establish optimal in vivo dosing strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc. [repository.cam.ac.uk]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro and In Vivo Inhibition of Neuroblastoma Tumor Cell Growth by AKT Inhibitor Perifosine - PMC [pmc.ncbi.nlm.nih.gov]

Pro-Apoptotic Activity of PHA-680626: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pro-apoptotic activity of PHA-680626, a potent small molecule inhibitor of Aurora kinases. The information presented herein is intended to support research and development efforts in oncology, particularly in the context of cancers with dysregulated cell cycle control and apoptosis evasion mechanisms.

Core Mechanism of Action: Targeting Aurora Kinase A and N-Myc

This compound exerts its pro-apoptotic effects primarily through the inhibition of Aurora kinase A (AURKA). In many cancers, particularly neuroblastoma, AURKA forms a complex with the N-Myc oncoprotein, stabilizing it and preventing its degradation. This stabilization leads to the accumulation of N-Myc, a transcription factor that drives cell proliferation and inhibits apoptosis.[1][2][3][4]

This compound acts as an amphosteric inhibitor, not only blocking the ATP-binding pocket of AURKA but also inducing a conformational change in the kinase's activation loop. This conformational disruption prevents the binding of N-Myc to AURKA, leading to the destabilization and subsequent proteasomal degradation of N-Myc.[1][2][3][4] The reduction in N-Myc levels is a critical event that triggers the apoptotic cascade.

Quantitative Data on the Efficacy of this compound

The efficacy of this compound has been evaluated in various cancer cell lines, demonstrating its potent anti-proliferative and pro-apoptotic activities.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| Aurora A | 27 |

IC50 values were determined using a radioactive kinase assay with purified recombinant human Aurora A.

Table 2: Cellular Effects of this compound in Neuroblastoma Cell Lines

| Cell Line | Treatment | Effect |

| IMR-32 (MYCN-amplified) | 1 µM this compound for 48h | Induction of apoptosis, evidenced by PARP-1 cleavage.[2] |

| IMR-32 (MYCN-amplified) | 1 µM this compound for 48h | Significant decrease in N-Myc protein levels.[2] |

| IMR-32 (MYCN-amplified) | 1 µM this compound for 4h (with MG-132) | Disruption of the AURKA/N-Myc complex, shown by Proximity Ligation Assay.[2] |

| IMR-32 (MYCN-amplified) | 1 µM this compound | Increase in the sub-G1 cell population, indicative of apoptosis.[2] |

Signaling Pathways of this compound-Induced Apoptosis

The inhibition of the AURKA/N-Myc axis by this compound initiates a cascade of events culminating in apoptosis. While the precise downstream pathway is still under investigation, the available evidence points towards the involvement of the intrinsic apoptotic pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pro-apoptotic activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., IMR-32)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound stock solution (in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the desired time.

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This protocol is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic pathway, such as N-Myc, PARP, and caspases, following treatment with this compound.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-N-Myc, anti-PARP, anti-cleaved caspase-3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis through a well-defined mechanism involving the inhibition of Aurora kinase A and the subsequent degradation of the N-Myc oncoprotein. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound and for the development of novel strategies to target apoptosis in cancer. Further research is warranted to fully elucidate the downstream signaling events and to explore the efficacy of this compound in a broader range of cancer types.

References

PHA-680626 in Chronic Myeloid Leukemia: A Technical Overview of a Dual Bcr-Abl and Aurora Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives cancer cell proliferation and survival. While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized CML treatment, the emergence of resistance, particularly through mutations like the T315I gatekeeper mutation, presents a significant clinical challenge.[1] PHA-680626 has emerged as a promising therapeutic agent due to its novel mechanism of action: the dual inhibition of both the Bcr-Abl tyrosine kinase and Aurora kinases. This technical guide provides a comprehensive overview of the preclinical studies on this compound in CML, focusing on its efficacy, mechanism of action, and the experimental methodologies used in its evaluation.

Core Mechanism of Action

This compound exhibits a dual inhibitory function that targets two critical pathways in CML pathogenesis. It acts as a potent inhibitor of both the Bcr-Abl tyrosine kinase and the family of Aurora kinases.[1] This dual activity is crucial for its efficacy against TKI-resistant CML, including the highly resistant T315I mutant.[1]

The inhibition of Bcr-Abl kinase directly targets the primary oncogenic driver in CML, interfering with downstream signaling pathways that promote cell proliferation and survival. Concurrently, the inhibition of Aurora kinases, which are key regulators of mitosis, leads to defects in cell division and induces apoptosis. This multi-targeted approach offers a synergistic anti-leukemic effect.

Signaling Pathway of this compound Action in CML

Efficacy in CML Models

Preclinical studies have demonstrated the significant anti-proliferative and pro-apoptotic effects of this compound in various CML models.[1]

In Vitro Efficacy Data

The efficacy of this compound has been evaluated against both imatinib-sensitive and -resistant CML cell lines, including those harboring the T315I mutation.

| Cell Line/Primary Cells | Bcr-Abl Status | Key Findings | Reference |

| Human BCR-ABL positive cell lines | Wild-type | Significant anti-proliferative and pro-apoptotic effects | [1] |

| Murine BaF3 cells | Wild-type BCR-ABL | Significant anti-proliferative and pro-apoptotic effects | [1] |

| Murine BaF3 cells | M351T mutant BCR-ABL | Significant anti-proliferative and pro-apoptotic effects | [1] |

| Murine BaF3 cells | E255K mutant BCR-ABL | Significant anti-proliferative and pro-apoptotic effects | [1] |

| Murine BaF3 cells | T351I mutant BCR-ABL | Significant anti-proliferative and pro-apoptotic effects | [1] |

| Primary CD34+ cells from CML patients at diagnosis | Not specified | High anti-proliferative activity | [1] |

| Primary CD34+ cells from CML patients in blast crisis | Not specified | High anti-proliferative activity | [1] |

| Primary CD34+ cells from a CML patient | T315I mutant BCR-ABL | High anti-proliferative activity | [1] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the study of this compound in CML.

Cell Lines and Culture

-

Cell Lines: Human Bcr-Abl positive CML cell lines and murine BaF3 cells ectopically expressing wild-type or mutant (M351T, E255K, T315I) Bcr-Abl were utilized.[1]

-

Primary Cells: CD34+ cells were isolated from CML patients at diagnosis, in blast crisis, or with the T315I mutation.[1]

-

Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For BaF3 cells, IL-3 was included in the culture medium for the parental cell line but omitted for Bcr-Abl expressing cells to select for Bcr-Abl dependent growth.

Anti-proliferative and Apoptosis Assays

A standard workflow is employed to assess the cytotoxic effects of this compound.

-

Proliferation Assays: Cell viability and proliferation were likely measured using standard colorimetric assays such as MTT or WST-1, or by quantifying DNA synthesis via BrdU incorporation.

-

Apoptosis Assays: The induction of apoptosis was determined by flow cytometry using Annexin V and propidium iodide (PI) staining to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells. Caspase activity assays could also be used to quantify the execution phase of apoptosis.

Western Blot Analysis for Target Inhibition

To confirm the dual-inhibitory mechanism of this compound, western blotting was performed to assess the phosphorylation status of key downstream targets of Bcr-Abl and Aurora kinases.

-

Sample Preparation: CML cells were treated with this compound for a specified duration. Whole-cell lysates were prepared using a lysis buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific for:

-

Phospho-CrkL (a downstream target of Bcr-Abl)

-

Total CrkL

-

Phospho-Histone H3 (a substrate of Aurora kinase B)

-

Total Histone H3

-

A loading control (e.g., β-actin or GAPDH)

-

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The decreased phosphorylation of CrkL and histone H3 upon treatment with this compound confirms its on-target activity.[1]

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for CML, particularly in the context of TKI resistance. Its dual inhibition of Bcr-Abl and Aurora kinases provides a potent anti-leukemic effect against both wild-type and mutated forms of Bcr-Abl, including the challenging T315I mutation. The preclinical data strongly support further investigation of this compound and similar dual-target inhibitors in clinical settings. Future research should focus on in vivo efficacy in animal models of CML, pharmacokinetic and pharmacodynamic studies, and the identification of potential biomarkers to predict patient response. The detailed experimental protocols provided in this guide should facilitate further research in this important area of CML drug development.

References

Cellular Targets of PHA-680626: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHA-680626 is a potent small molecule inhibitor with significant anti-proliferative and pro-apoptotic activities. Initially identified as a powerful inhibitor of Aurora kinases, further research has revealed a broader spectrum of cellular targets, implicating it in multiple signaling pathways crucial for cancer cell growth and survival. This technical guide provides a comprehensive overview of the known cellular targets of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Core Cellular Targets and In Vitro Potency

This compound exhibits potent inhibitory activity against several key protein kinases. Its primary targets are the Aurora kinases, particularly Aurora A (AURKA) and Aurora B (AURKB). Additionally, it has been shown to effectively inhibit the Bcr-Abl tyrosine kinase, a critical driver in chronic myeloid leukemia (CML). A key mechanism of action of this compound is its ability to disrupt the protein-protein interaction between Aurora A and the N-Myc oncoprotein, leading to N-Myc degradation. This is achieved through an amphosteric inhibition mechanism, where the inhibitor binds to the ATP-binding pocket and induces a conformational change in the kinase that is unfavorable for N-Myc binding.[1][2][3][4][5][6]

The inhibitory potency of this compound against its primary targets has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values are summarized below.

| Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |

| Aurora A (AURKA) | Kinase Assay | 13 | 25 | [2] |

| Aurora B (AURKB) | Kinase Assay | 24 | - | [2] |

| Bcr-Abl | Kinase Assay | 30 | - | [7] |

| AURKA/N-Myc Interaction | SPR | - | 25 | [2][8] |

Signaling Pathways and Mechanisms of Action

The cellular effects of this compound are a direct consequence of its interaction with these key signaling proteins. The inhibition of Aurora kinases disrupts mitotic progression, leading to defects in chromosome segregation and ultimately apoptosis. The targeting of Bcr-Abl inhibits the aberrant signaling that drives the proliferation of CML cells. Furthermore, the disruption of the Aurora A/N-Myc complex leads to the proteasomal degradation of N-Myc, a critical oncogene in neuroblastoma and other cancers.[5]

Aurora Kinase Inhibition Pathway

Caption: this compound inhibits Aurora and Bcr-Abl kinase pathways.

Disruption of AURKA/N-Myc Interaction

Caption: this compound disrupts the AURKA/N-Myc complex, leading to N-Myc degradation.

Experimental Protocols

Aurora Kinase Activity Assay

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against Aurora kinases.

Materials:

-

Recombinant human Aurora A or Aurora B kinase

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM DTT, 0.01% Triton X-100)

-

ATP

-

Substrate peptide (e.g., Kemptide for Aurora A)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

96-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer to the desired final concentrations.

-

In a 96-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the Aurora kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. The final ATP concentration should be at or near the Km for the respective kinase.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Bcr-Abl Kinase Assay

This protocol outlines a method for assessing the inhibitory effect of this compound on Bcr-Abl kinase activity in a cell-based assay.[1][9][10]

Materials:

-

CML cell line expressing Bcr-Abl (e.g., K562)

-

Cell culture medium

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Substrate for Bcr-Abl (e.g., Abltide)

-

Anti-phosphotyrosine antibody

-

Secondary antibody conjugated to HRP

-

ELISA plates

-

TMB substrate

Procedure:

-

Seed K562 cells in a 96-well plate and treat with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).

-

Lyse the cells and collect the lysates.

-

Coat an ELISA plate with the Bcr-Abl substrate.

-

Add the cell lysates to the coated wells and incubate to allow for phosphorylation of the substrate by Bcr-Abl.

-

Wash the wells and add an anti-phosphotyrosine antibody to detect the phosphorylated substrate.

-

Wash again and add a secondary antibody conjugated to HRP.

-

Add TMB substrate and measure the absorbance to quantify the level of substrate phosphorylation.

-

Calculate the percentage of Bcr-Abl inhibition and determine the IC50 value.

Surface Plasmon Resonance (SPR) for AURKA/N-Myc Interaction

This protocol describes the use of SPR to quantify the disruption of the Aurora A and N-Myc interaction by this compound.[2][4][8]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human Aurora A kinase

-

N-Myc peptide (containing the Aurora A binding domain)

-

This compound

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (EDC, NHS)

Procedure:

-

Immobilize recombinant Aurora A onto the sensor chip surface using standard amine coupling chemistry.

-

Inject a series of concentrations of the N-Myc peptide over the Aurora A surface to determine the binding kinetics and affinity (Kd).

-

To assess the disruptive effect of this compound, pre-incubate the N-Myc peptide with various concentrations of the inhibitor.

-

Inject the N-Myc/PHA-680626 mixtures over the Aurora A surface and monitor the binding response.

-

A decrease in the binding response of N-Myc in the presence of this compound indicates disruption of the interaction.

-

Determine the apparent Kd of the N-Myc interaction in the presence of the inhibitor to quantify the inhibitory effect. A fast flow rate (e.g., 150 µL/min) can be used to minimize potential artifacts from the dynamic nature of the Aurora A activation loop.[4]

In Situ Proximity Ligation Assay (PLA) for AURKA/N-Myc Interaction

This protocol allows for the visualization and quantification of the AURKA/N-Myc interaction within cells and its disruption by this compound.[2][6][11]

Materials:

-

Neuroblastoma cell line with high N-Myc expression (e.g., IMR-32)

-

This compound

-

Primary antibodies against Aurora A and N-Myc (from different species)

-

Duolink® In Situ PLA® Probes and reagents (Sigma-Aldrich)

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and treat with this compound or DMSO for the desired time.

-

Fix and permeabilize the cells.

-

Incubate with primary antibodies against Aurora A and N-Myc.

-

Incubate with PLA probes (secondary antibodies conjugated with oligonucleotides).

-

Perform the ligation and amplification steps according to the Duolink® protocol to generate a fluorescent signal where the two proteins are in close proximity.

-

Mount the coverslips and visualize the PLA signals using a fluorescence microscope.

-

Quantify the number of PLA signals per cell to measure the extent of the AURKA/N-Myc interaction and its reduction upon this compound treatment.

Western Blot for N-Myc Degradation

This protocol is used to assess the effect of this compound on the protein levels of N-Myc.[2][6]

Materials:

-

Neuroblastoma cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibody against N-Myc

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL Western blotting detection reagents

Procedure:

-

Treat cells with this compound or DMSO for various time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-